molecular formula C13H8F3NO2 B1321343 6-(3-(Trifluoromethyl)phenyl)nicotinic acid CAS No. 887976-13-8

6-(3-(Trifluoromethyl)phenyl)nicotinic acid

Cat. No.: B1321343
CAS No.: 887976-13-8
M. Wt: 267.2 g/mol
InChI Key: VPAPSEYKVPULKR-UHFFFAOYSA-N
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Description

6-(3-(Trifluoromethyl)phenyl)nicotinic acid is an organic compound with the molecular formula C13H8F3NO2. It is a derivative of nicotinic acid, where the hydrogen atom at the 6-position of the pyridine ring is replaced by a 3-(trifluoromethyl)phenyl group.

Scientific Research Applications

6-(3-(Trifluoromethyl)phenyl)nicotinic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the development of advanced materials, including polymers and coatings

Mechanism of Action

The biological activities of trifluoromethylpyridine derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Safety and Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity and can cause skin corrosion/irritation and serious eye damage/eye irritation. It can also cause specific target organ toxicity (single exposure), with the respiratory system being the target organ .

Future Directions

Trifluoromethylpyridine derivatives, including 6-(3-(Trifluoromethyl)phenyl)nicotinic acid, are expected to find many novel applications in the future, particularly in the agrochemical, pharmaceutical, and functional materials fields .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(3-(Trifluoromethyl)phenyl)nicotinic acid typically involves the introduction of a trifluoromethyl group into a nicotinic acid derivative. One common method is the trifluoromethylation of 6-bromonicotinic acid using a trifluoromethylating agent such as trifluoromethyl iodide in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity compounds .

Chemical Reactions Analysis

Types of Reactions: 6-(3-(Trifluoromethyl)phenyl)nicotinic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Comparison with Similar Compounds

  • 6-(Trifluoromethyl)pyridine-3-carboxylic acid
  • 4-(Trifluoromethyl)pyridine-3-carboxylic acid
  • 2-[3-(Trifluoromethyl)phenoxy]nicotinic acid

Comparison: 6-(3-(Trifluoromethyl)phenyl)nicotinic acid is unique due to the presence of the trifluoromethyl group at the 3-position of the phenyl ring, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications .

Properties

IUPAC Name

6-[3-(trifluoromethyl)phenyl]pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F3NO2/c14-13(15,16)10-3-1-2-8(6-10)11-5-4-9(7-17-11)12(18)19/h1-7H,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPAPSEYKVPULKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=NC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30612059
Record name 6-[3-(Trifluoromethyl)phenyl]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30612059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887976-13-8
Record name 6-[3-(Trifluoromethyl)phenyl]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30612059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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